3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the thiophene ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These interactions can modulate various signaling pathways, leading to physiological effects . The compound’s structure allows it to bind to these receptors with high affinity, influencing their activity and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with alpha1-adrenergic receptors and have similar biological activities.
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used for its anti-anginal effects.
Uniqueness
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and its high affinity for alpha1-adrenergic receptors. This makes it a valuable compound for research into new therapeutic agents for neurological and psychiatric disorders .
Properties
Molecular Formula |
C24H27N3O4S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-17-4-5-18(2)21(16-17)26-11-13-27(14-12-26)33(29,30)22-10-15-32-23(22)24(28)25-19-6-8-20(31-3)9-7-19/h4-10,15-16H,11-14H2,1-3H3,(H,25,28) |
InChI Key |
FCXNYJSJCFUJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.